molecular formula C12H19NO4 B1491808 (E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098154-28-8

(E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Cat. No. B1491808
CAS RN: 2098154-28-8
M. Wt: 241.28 g/mol
InChI Key: GCEKRADKFUGZDU-ONEGZZNKSA-N
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Description

(E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as E-4-EMPA, is an organic compound with a wide range of scientific applications. It is a carboxylic acid with a piperidine ring structure and an ethoxymethyl group. E-4-EMPA has been used in various scientific research studies due to its unique properties and potential for further exploration.

Scientific Research Applications

Hemostatic Activity and Structure-Pharmacological Effect Relationship

Research has synthesized derivatives related to the compound , focusing on their potential hemostatic activity. For instance, compounds within the 4-(het)aryl-4-oxobut-2-enoic acid derivatives series have been studied for their influence on the blood coagulation system. These studies have identified compounds with significant hemostatic activity and low acute toxicity, establishing a relationship between the molecular structure and pharmacological effects (Pulina et al., 2017).

Crystal Structure Analysis

The crystal structure of compounds closely related to "(E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid" has been analyzed to understand their conformation and molecular interactions. For example, studies on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveal that the piperazine ring adopts a chair conformation, providing insights into the spatial arrangement and potential reactivity of these compounds (Faizi et al., 2016).

Synthesis of Chiral Building Blocks for Alkaloid Synthesis

The asymmetric intramolecular Michael reaction has been explored as a method for constructing chiral building blocks, which are crucial for the enantioselective synthesis of alkaloids. Compounds such as ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate have been used to generate piperidine derivatives with high optical yields, highlighting the utility of these reactions in producing key intermediates for pharmacologically active molecules (Hirai et al., 1992).

Luminescent Molecular Crystals

Research into the synthesis and application of derivatives similar to "(E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid" has led to the development of organic molecular crystals with highly stable photoluminescence. These findings are significant for creating materials with potential applications in optoelectronics and sensor technologies (Zhestkij et al., 2021).

Antioxidant Activity Analysis

The antioxidant activity of derivatives has been analyzed using quantum chemistry descriptors and molecular docking, providing insights into their potential as antioxidants. This research is crucial for understanding how structural modifications affect the antioxidant properties of these compounds, which could lead to the development of new antioxidant agents (Ardjani & Mekelleche, 2016).

properties

IUPAC Name

(E)-4-[4-(ethoxymethyl)piperidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-2-17-9-10-5-7-13(8-6-10)11(14)3-4-12(15)16/h3-4,10H,2,5-9H2,1H3,(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEKRADKFUGZDU-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC1CCN(CC1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(4-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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